[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a synthetic organic compound with the molecular formula C18H19FN2O4 and a molecular weight of 346.36 g/mol . This compound is characterized by its complex structure, which includes a fluorobenzyl group, a methoxyphenyl group, and an amino acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with a suitable protecting group to form a protected intermediate.
Coupling with Methoxyphenyl Derivative: The protected fluorobenzyl intermediate is then coupled with a 4-methoxyphenyl derivative under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Deprotection and Final Coupling: The protecting group is removed, and the resulting intermediate is coupled with glycine or a glycine derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its structural similarity to natural substrates. It serves as a probe in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine
While not used therapeutically, this compound can be employed in medicinal chemistry research to design and test new drug candidates. Its structural features make it a valuable scaffold for developing potential pharmaceuticals.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzyl and methoxyphenyl groups facilitate binding to active sites, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[{2-[(4-Bromobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid: Similar structure but with a bromine atom instead of fluorine.
[{2-[(4-Methylbenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid imparts unique electronic properties, such as increased electronegativity and stability, compared to its chlorine, bromine, or methyl analogs. This can influence its reactivity and binding affinity in biochemical applications, making it a distinct and valuable compound for research.
Properties
IUPAC Name |
2-(N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-25-16-8-6-15(7-9-16)21(12-18(23)24)11-17(22)20-10-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFXGUQNYNNKPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.